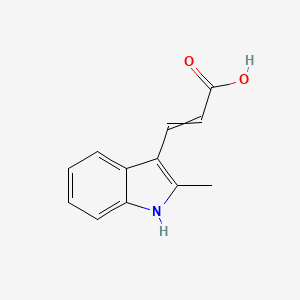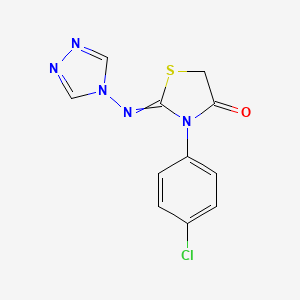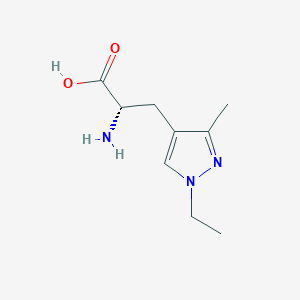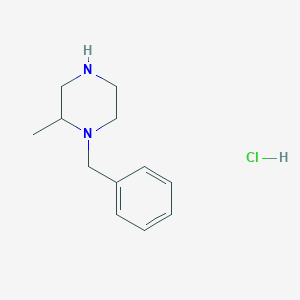
N-(Butan-2-yl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butan-2-yl)naphthalen-1-amine: is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring substituted with an amine group at the first position and a butan-2-yl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)naphthalen-1-amine can be achieved through several methods. One common approach involves the alkylation of naphthalen-1-amine with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide or potassium carbonate, is added to the solution to deprotonate the amine group.
- The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.
- The product is then isolated by filtration, washed, and purified using techniques such as recrystallization or column chromatography.
Naphthalen-1-amine: is dissolved in an appropriate solvent such as ethanol or methanol.
Butan-2-yl halide: (e.g., butan-2-yl chloride or butan-2-yl bromide) is slowly added to the reaction mixture.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(Butan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Substituted naphthylamines.
Aplicaciones Científicas De Investigación
Chemistry: N-(Butan-2-yl)naphthalen-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and heterocycles.
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of pharmaceuticals targeting various biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its unique structural properties make it suitable for use in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of N-(Butan-2-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Naphthalen-1-amine: Lacks the butan-2-yl group, resulting in different chemical and physical properties.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds have a similar naphthalene core but differ in their substituents, leading to variations in reactivity and applications.
Uniqueness: N-(Butan-2-yl)naphthalen-1-amine is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic effects
Propiedades
Número CAS |
1019585-69-3 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N-butan-2-ylnaphthalen-1-amine |
InChI |
InChI=1S/C14H17N/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h4-11,15H,3H2,1-2H3 |
Clave InChI |
PMJWYNONKLTWTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11725202.png)


![(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11725208.png)
![N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725211.png)
![2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid](/img/structure/B11725213.png)

![N'-[(4-Hydroxy-3-methoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11725238.png)

![(E)-N-[(1-benzofuran-2-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B11725260.png)



![3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11725309.png)
